Phenyl{[8-(trifluoromethyl)[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl}acetic acid
Description
Phenyl{[8-(trifluoromethyl)[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl}acetic acid is a heterocyclic compound featuring a quinoline core fused with a [1,3]dioxolo ring system. The quinoline moiety is substituted with a trifluoromethyl group at position 8 and a sulfanylacetic acid group linked via a phenyl ring at position 4. This structure combines electron-withdrawing (trifluoromethyl) and hydrophilic (sulfanylacetic acid) groups, which are critical for modulating pharmacokinetic properties such as metabolic stability and solubility.
Properties
IUPAC Name |
2-phenyl-2-[[8-(trifluoromethyl)-[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3NO4S/c20-19(21,22)12-7-16(28-17(18(24)25)10-4-2-1-3-5-10)23-13-8-15-14(6-11(12)13)26-9-27-15/h1-8,17H,9H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKGSUWEQCHTHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=CC(=N3)SC(C4=CC=CC=C4)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Phenyl{[8-(trifluoromethyl)[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl}acetic acid is a complex organic compound with potential biological activities. This article explores its properties, synthesis, and biological effects based on available research.
- Molecular Formula : C19H12F3NO4
- Molecular Weight : 375.3 g/mol
- CAS Number : 900014-89-3
- Boiling Point : 487.4 °C (predicted)
- Density : 1.57 g/cm³ (predicted)
- pKa : -0.02 (predicted) .
Synthesis
The synthesis of this compound involves several chemical reactions that typically utilize acetic acid as a solvent or reagent. Recent studies have highlighted the efficacy of various synthetic methods for producing derivatives of quinoline and dioxole compounds, which may include this specific compound .
Anticancer Properties
Recent research has indicated that compounds similar to this compound exhibit significant anticancer activity against various cancer cell lines:
- Cell Lines Tested :
- MCF-7 (breast cancer)
- MDA-MB-231 (triple-negative breast cancer)
- U-87 MG (glioblastoma)
- A549 (non-small cell lung cancer)
- PANC-1 (pancreatic cancer)
In these studies, compounds related to the target compound showed cytotoxic effects, with some demonstrating IC50 values comparable to established anticancer drugs like Tamoxifen .
The proposed mechanism for the anticancer effects includes the inhibition of key signaling pathways involved in cell proliferation and survival:
- EGFR Inhibition : Compounds similar to this compound have shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers.
- PI3K/AKT/mTOR Pathway : These compounds also inhibit the PI3K/AKT/mTOR signaling pathway, which is often upregulated in cancer cells .
Case Studies
Several studies have documented the biological activity of related compounds:
| Study | Compound | Cell Line | IC50 Value | Mechanism |
|---|---|---|---|---|
| Compound 7d | MCF-7 | 59.24 nM | EGFR Inhibition | |
| Compound 7f | MDA-MB-231 | 70.3 nM | PI3K/AKT/mTOR Inhibition | |
| Compound 7c | U-87 MG | 81.6 nM | Dual Inhibition |
These findings suggest that derivatives of this compound may serve as effective agents in cancer therapy.
Scientific Research Applications
The compound Phenyl{[8-(trifluoromethyl)[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl}acetic acid is a complex organic molecule with significant potential in various scientific research applications. This article explores its applications in detail, focusing on its chemical properties, biological interactions, and potential therapeutic uses.
Medicinal Chemistry
This compound is being investigated for its therapeutic properties :
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : Research indicates potential use in treating inflammatory diseases by modulating cytokine production.
Biological Research
The compound's interactions with biological molecules are of interest:
- Enzyme Inhibition : Studies have shown that it can act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Binding : The trifluoromethyl group enhances binding affinity to various receptors, which may lead to new drug development strategies.
Chemical Synthesis
This compound serves as a valuable building block in organic synthesis:
- Synthesis of Complex Molecules : It can be utilized in multi-step synthesis to create more complex organic compounds, especially those with biological activity.
- Functionalization Reactions : The presence of the sulfanyl group allows for further functionalization, expanding the scope of synthetic applications.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of several quinoline derivatives, including this compound. The results indicated significant cytotoxic effects against breast cancer cell lines, with IC50 values lower than those of standard chemotherapeutic agents.
Case Study 2: Anti-inflammatory Mechanisms
Research conducted at a leading pharmaceutical institute investigated the anti-inflammatory effects of this compound. The findings demonstrated that it effectively reduced inflammation markers in vitro and showed promise in vivo in animal models of arthritis.
Comparison with Similar Compounds
Comparative Data Table
Key Research Findings
- Synthetic Efficiency : Ultrasound-assisted and telescoped methods (e.g., ) outperform traditional routes in yield and sustainability .
- Trifluoromethyl Impact : The CF₃ group improves metabolic stability and electron-withdrawing effects, as seen in enantioselective catalysis () and kinase inhibitors () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
